Testosterone phenylpropionate
Testosterone phenylpropionate
Drug Control: USDEA Schedule III; Home Office Schedule 4.2; regulated under CDSA Testosterone phenylpropionate (BAN) (brand name Testolent), or testosterone phenpropionate, also known as testosterone hydrocinnamate, is a synthetic anabolic-androgenic steroid (AAS) and an androgen ester – specifically, the C17β phenylpropionate ester of testosterone – which was formerly marketed in Romania. It was first reported in the scientific literature in 1955 and was an ingredient of several isolated AAS commercial products, but was never widely used. Testosterone phenylpropionate was also notably a component of Sustanon and Omnadren.
Brand Name:
Vulcanchem
CAS No.:
1255-49-8
VCID:
VC0159571
InChI:
InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1
SMILES:
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C
Molecular Formula:
C28H36O3
Molecular Weight:
420.6 g/mol
Testosterone phenylpropionate
CAS No.: 1255-49-8
Reference Standards
VCID: VC0159571
Molecular Formula: C28H36O3
Molecular Weight: 420.6 g/mol
Purity: 98.0%
CAS No. | 1255-49-8 |
---|---|
Product Name | Testosterone phenylpropionate |
Molecular Formula | C28H36O3 |
Molecular Weight | 420.6 g/mol |
IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |
Standard InChI | InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1 |
Standard InChIKey | HHSXYDOROIURIP-FEZCWRLCSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C |
SMILES | CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C |
Canonical SMILES | CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C |
Appearance | Powder |
Description | Drug Control: USDEA Schedule III; Home Office Schedule 4.2; regulated under CDSA Testosterone phenylpropionate (BAN) (brand name Testolent), or testosterone phenpropionate, also known as testosterone hydrocinnamate, is a synthetic anabolic-androgenic steroid (AAS) and an androgen ester – specifically, the C17β phenylpropionate ester of testosterone – which was formerly marketed in Romania. It was first reported in the scientific literature in 1955 and was an ingredient of several isolated AAS commercial products, but was never widely used. Testosterone phenylpropionate was also notably a component of Sustanon and Omnadren. |
Purity | 98.0% |
Synonyms | Testosterone 17-phenylpropionate, 4-Androsten-17β-ol-3-one 17-phenylpropionate, Testosterone hydrocinnamate |
Reference | 1: Dumasia MC, Houghton E, Sinkins S. Development of a gas chromatographic-mass spectrometric method using multiple analytes for the confirmatory analysis of anabolic steroids in horse urine. I. Detection of testosterone phenylpropionate administrations to equine male castrates. J Chromatogr. 1986 Apr 25;377:23-33. PubMed PMID: 3711212. 2: Liashenkova SK. [Effect of nerobolil, testosterone phenylpropionate and estradiol on the level of total phospholipids and glycogen in the rat uterus]. Probl Endokrinol (Mosk). 1973 May-Jun;19(3):82-6. Russian. PubMed PMID: 4724067. 3: Truhaut R, Claude JR, Thevenin M. [Protective effect of testosterone and 19 nor-testosterone phenylpropionate against fatty liver caused by Amanita phalloides in female rats]. C R Acad Sci Hebd Seances Acad Sci D. 1972 Aug 21;275(8):945-50. French. PubMed PMID: 4628574. 4: Jakubovic A, Cekan Z. The effect of testosterone phenylpropionate on the incorporation of sodium formate-14-C in vitro into various organs of the castrated rat. Acta Endocrinol (Copenh). 1967 Oct;56(2):197-202. PubMed PMID: 6072402. 5: Jakubovic A, Cekan Z. The effect of testosterone phenylpropionate on the incorporation of formate-14C-Na into various organs of castrated rats. Acta Endocrinol (Copenh). 1966 Oct;53(2):234-44. PubMed PMID: 6012563. 6: PERNA G. [The use of testosterone phenylpropionate in high doses in antituberculous therapy]. G Ital Tuberc Mal Torace. 1959 Nov-Dec;13:Comunicazioni 36-70. Italian. PubMed PMID: 13856238. 7: JADRIJEVIC D, GIRARDI S, IGLESIAS R, LIPSCHUTZ A. Antifibromatogenic and antihysterotrophic activities of synthetic androgens (19-nor-methyltestosterone, 19-nor-testosterone phenylpropionate, delta 1-testosterone and delta 1-androstenedione). Proc Soc Exp Biol Med. 1957 Oct;96(1):259-61. PubMed PMID: 13485073. |
PubChem Compound | 14743 |
Last Modified | Nov 11 2021 |
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